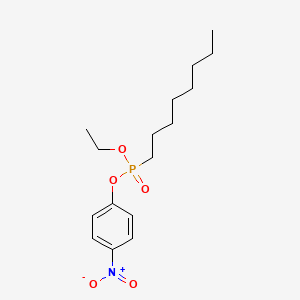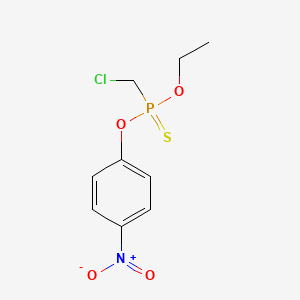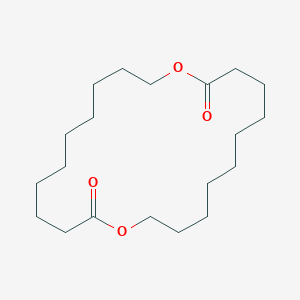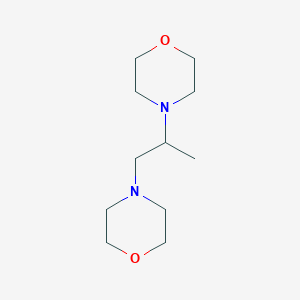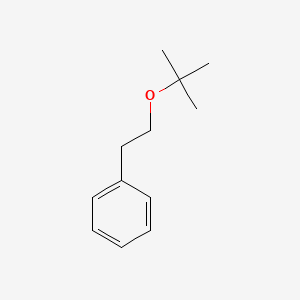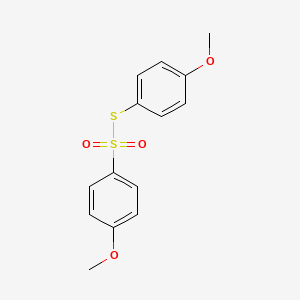
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate is an organosulfur compound known for its cytotoxic potential towards various tumor cell lines. This compound has shown promising results in inhibiting tubulin polymerization and inducing apoptosis in cancer cells, making it a potential lead compound for the development of renal carcinoma agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methoxythiophenol under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to thiol or sulfide derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Aplicaciones Científicas De Investigación
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Studied for its cytotoxic effects on tumor cell lines and its potential as an anticancer agent.
Medicine: Investigated for its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells, particularly renal carcinoma.
Mecanismo De Acción
The mechanism of action of S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate involves the inhibition of tubulin polymerization, which disrupts the microtubule network essential for cell division. This leads to cell cycle arrest in the G2/M phase and induces apoptosis through the activation of caspase-3. The compound also induces endoplasmic reticulum stress and the unfolded protein response, contributing to its cytotoxic effects .
Comparación Con Compuestos Similares
Similar Compounds
S-(4-Methoxyphenyl) benzenethiosulfinate: Another organosulfur compound with similar cytotoxic properties.
4-Methylbenzenethiol: A related thiol compound used in organic synthesis.
4-Methoxyphenyl isothiocyanate: Known for its applications in the synthesis of heterocyclic compounds.
Uniqueness
S-(4-Methoxyphenyl) 4-methoxybenzenesulfonothioate stands out due to its high selectivity towards cancer cells, particularly the 786-0 renal carcinoma cell line. It is six times more selective compared to non-tumor cell lines, making it a promising candidate for targeted cancer therapy .
Propiedades
Número CAS |
1153-43-1 |
|---|---|
Fórmula molecular |
C14H14O4S2 |
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
1-methoxy-4-(4-methoxyphenyl)sulfonylsulfanylbenzene |
InChI |
InChI=1S/C14H14O4S2/c1-17-11-3-7-13(8-4-11)19-20(15,16)14-9-5-12(18-2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
UVFDAEOUCRNSKO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[N-(benzenesulfonyl)-3-fluoro-2,4,6-trimethylanilino]acetic acid](/img/structure/B14742470.png)
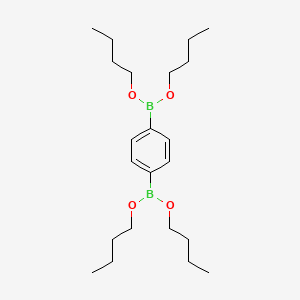
![2-[6-(1,3-Benzothiazol-2-ylsulfanyl)pyridazin-3-yl]sulfanyl-1,3-benzothiazole](/img/structure/B14742475.png)
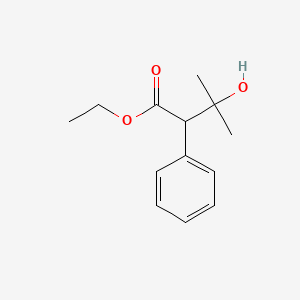
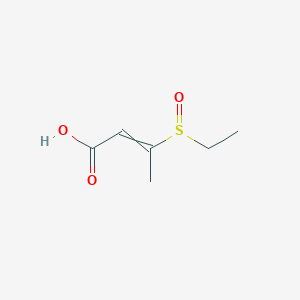
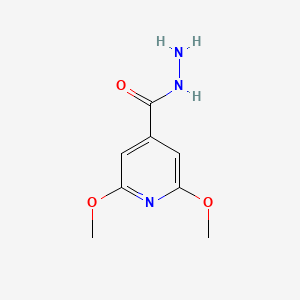
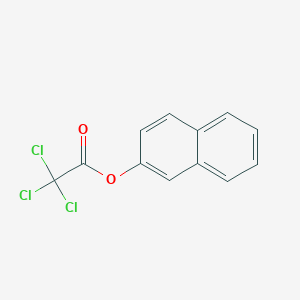
![1,3,4,5-Tetraphenylbicyclo[3.1.0]hex-3-en-2-ol](/img/structure/B14742515.png)

